An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: Properties, Synthesis, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document delineates its chemical and physical properties, offers a plausible synthetic route with a detailed experimental protocol, and outlines a complete analytical framework for its characterization. Furthermore, it explores the molecule's reactivity and discusses its potential as a versatile scaffold in medicinal chemistry for the development of novel therapeutics, particularly those targeting the central nervous system. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.
Introduction & Significance
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a bifunctional organic compound featuring a benzylamine moiety linked to an N-ethylpiperazine ring. Its molecular architecture makes it a valuable intermediate and building block in synthetic chemistry.[1][2] The true value of this molecule lies in its identity as a structural scaffold for drug discovery. It combines three key pharmacophoric elements:
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A Primary Aryl-Alkylamine: The benzylamine group provides a primary amine that serves as a crucial handle for subsequent chemical modifications, such as amide or sulfonamide formation, allowing for the systematic exploration of structure-activity relationships (SAR).
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A Substituted Piperazine Ring: The piperazine heterocycle is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its presence often imparts favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross the blood-brain barrier. The N-ethyl substitution provides a specific lipophilic character.
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A Precisely Spaced Aromatic Core: The benzene ring provides a rigid core that can engage in various receptor interactions, including π-stacking, while the methylene linker ensures conformational flexibility between the two nitrogen-containing moieties.
This combination of features makes 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine a compelling starting point for developing libraries of compounds aimed at various biological targets, including G-protein coupled receptors (GPCRs) and transporters within the central nervous system (CNS).[4][5]
Physicochemical & Structural Properties
The fundamental properties of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine are summarized below. These data are critical for its appropriate handling, storage, and use in synthetic applications.
Table 1: Core Properties and Identifiers
| Property | Value | Reference(s) |
| IUPAC Name | (4-((4-ethylpiperazin-1-yl)methyl)phenyl)methanamine | - |
| CAS Number | 914349-67-0 | [6] |
| Molecular Formula | C₁₄H₂₃N₃ | [1][2] |
| Molecular Weight | 233.35 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 351.8 ± 32.0 °C (at 760 mmHg) | [4] |
| InChI Key | SAUDSDDZIRPWMO-UHFFFAOYSA-N | [1][2] |
| Recommended Storage | 2-8°C | [4] |
Diagram 1: Annotated Chemical Structure
Caption: Annotated structure of the title compound.
Synthesis and Purification
While 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is commercially available as a building block, understanding its synthesis is crucial for researchers planning to create novel derivatives or require larger quantities. A highly efficient and common method for its preparation is through reductive amination.
Retrosynthetic Analysis & Proposed Pathway
The most logical disconnection is at the C-N bond formed between the benzyl group and the piperazine nitrogen. This leads back to 4-formylbenzylamine (or a protected precursor) and N-ethylpiperazine, which are readily available starting materials. The forward synthesis involves the formation of an imine/iminium ion intermediate, followed by reduction.
Diagram 2: Proposed Synthetic Workflow
Caption: Workflow for synthesis via reductive amination.
Experimental Protocol: Reductive Amination
Causality: This one-pot procedure is selected for its high efficiency and mild reaction conditions, which are compatible with the free primary amine on the benzaldehyde. Sodium triacetoxyborohydride is the reducing agent of choice as it is selective for iminium ions over aldehydes and is stable in anhydrous solvents, preventing side reactions.
Methodology:
-
Reaction Setup: To a solution of 4-(aminomethyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) or methanol (approx. 0.1 M) in a round-bottom flask under an inert atmosphere (N₂), add N-ethylpiperazine (1.1 eq).
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Imine Formation: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur. Allow the reaction to stir at room temperature for 12-24 hours until TLC analysis indicates complete formation of the product.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of DCM/Methanol (with 1% triethylamine to prevent product tailing on the acidic silica) as the eluent.
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Validation: Combine the pure fractions and evaporate the solvent to yield the title compound. Confirm identity and purity using the analytical methods described in Section 4.0.
Analytical Characterization
As this compound is often supplied without detailed analytical data, establishing a robust characterization protocol is essential for quality control.[1] The following section describes the expected spectral data for structural confirmation.
Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals are outlined in Table 2.
Table 2: Predicted ¹H NMR Chemical Shifts and Assignments
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| -CH₂-CH₃ (Ethyl) | ~1.10 | Triplet (t) | 3H |
| -NH₂ (Primary Amine) | ~1.5-2.0 | Broad singlet | 2H |
| Piperazine & Ethyl -CH₂- | ~2.40-2.60 | Multiplet (m) | 10H |
| Ar-CH₂-N (Piperazine) | ~3.50 | Singlet (s) | 2H |
| Ar-CH₂-NH₂ (Benzylamine) | ~3.85 | Singlet (s) | 2H |
| Aromatic Protons (Ar-H) | ~7.25-7.35 | AA'BB' system | 4H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃): The molecule is expected to show 10 distinct carbon signals: 1 for the methyl group, 4 for the inequivalent methylene groups, and 5 for the aromatic carbons (due to symmetry).
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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3300-3400 cm⁻¹: N-H stretching (primary amine), two bands expected.
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2950-3050 cm⁻¹: Aromatic C-H stretching.
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2800-2950 cm⁻¹: Aliphatic C-H stretching (methyl and methylene groups).
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~1600 cm⁻¹: C=C stretching of the aromatic ring.
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1100-1250 cm⁻¹: C-N stretching.
Mass Spectrometry (MS):
-
Mode: Electrospray Ionization (ESI+).
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Expected [M+H]⁺: m/z 234.20.
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Key Fragmentation: A prominent fragment is expected from benzylic cleavage, resulting in the loss of the aminomethyl group or the ethylpiperazin-1-ylmethyl group.
Chromatographic Purity Assessment
A standard reverse-phase HPLC method is recommended for determining the purity of the compound.
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Causality: A C18 column is suitable for this moderately polar compound. The use of a formic acid modifier ensures the amine functional groups are protonated, leading to sharp, symmetrical peaks and reproducible retention times.
Reactivity and Applications in Drug Discovery
The primary amine of the benzylamine moiety is the principal site for derivatization, providing a gateway to a wide array of chemical entities.
Diagram 3: Potential Derivatization Pathways
Caption: Key reactions targeting the primary amine.
Applications:
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CNS Agents: The N-substituted piperazine motif is a classic feature of CNS-active drugs. Derivatives could be explored as inhibitors of neurotransmitter reuptake (e.g., GlyT-1) or as ligands for dopamine and serotonin receptors.[5][7]
-
Antineoplastic Agents: Many kinase inhibitors incorporate piperazine rings to enhance solubility and interact with the solvent-exposed regions of the ATP-binding pocket.
-
Anti-Infective Agents: The scaffold can be elaborated to develop novel antibacterial or antifungal agents, a field where piperazine derivatives have shown promise.[8]
Safety and Handling
Proper handling is crucial due to the compound's potential hazards. The following information is derived from safety data sheets for the compound and structurally related chemicals.
Table 4: GHS Hazard Summary
| Pictogram | GHS Code | Hazard Statement | Reference(s) |
| H302 | Harmful if swallowed | [6][9] | |
| H315 | Causes skin irritation | [6][9] | |
| H319 | Causes serious eye irritation | [6][9] | |
| H335 | May cause respiratory irritation | [6][9] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9][10]
-
Skin and Body Protection: Wear a lab coat. Ensure adequate ventilation to avoid inhaling dust.[9]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]
Conclusion
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine stands out as a highly functional and versatile chemical building block. Its unique structure, combining a reactive primary amine with the pharmacologically significant N-ethylpiperazine moiety, provides a robust platform for the synthesis of diverse compound libraries. By understanding its properties, synthesis, and analytical profile as detailed in this guide, researchers can effectively and safely utilize this compound to accelerate the discovery and development of next-generation therapeutics.
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